molecular formula C11H15NO2S2 B2901056 N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-3-carboxamide CAS No. 1448129-13-2

N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2901056
CAS No.: 1448129-13-2
M. Wt: 257.37
InChI Key: HRKMXAUBMWOQFS-UHFFFAOYSA-N
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Description

N-((3-Methoxytetrahydrothiophen-3-yl)methyl)thiophene-3-carboxamide is a thiophene-3-carboxamide derivative characterized by a tetrahydrothiophene ring substituted with a methoxy group at the 3-position and a methylene linker connecting it to the carboxamide nitrogen.

Properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S2/c1-14-11(3-5-16-8-11)7-12-10(13)9-2-4-15-6-9/h2,4,6H,3,5,7-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKMXAUBMWOQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and research findings.

This compound can be described by the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₁H₁₃N₁O₁S₂
Molecular Weight241.35 g/mol
Density1.2 g/cm³
Boiling Point216 °C
SolubilityInsoluble in water

Biological Activity Overview

Research indicates that this compound exhibits significant antioxidant and antibacterial properties. The following sections detail these activities based on various studies.

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using the ABTS method. A study reported that derivatives of thiophene carboxamides demonstrated considerable inhibition of radical cation formation, with specific compounds showing up to 62% inhibition , comparable to ascorbic acid (88.44% inhibition) .

Table 1: Antioxidant Activity of Thiophene Derivatives

Compound% Inhibition (ABTS Assay)
Ascorbic Acid88.44
N-(4-acetylphenyl)-2-chloroacetamide62.0
3-amino thiophene-2-carboxamide (7a)62.0
3-hydroxy thiophene-2-carboxamide (3a)54.9
3-methyl thiophene-2-carboxamide (5a)28.4

Antibacterial Activity

The antibacterial properties were assessed against various Gram-positive and Gram-negative bacteria. The results indicated that the compound showed a marked activity against Staphylococcus aureus and Bacillus subtilis, with inhibition zones ranging from 20 mm to 86.9% inhibition .

Table 2: Antibacterial Activity Against Pathogenic Bacteria

CompoundS. aureus Inhibition (%)B. subtilis Inhibition (%)E. coli Inhibition (%)P. aeruginosa Inhibition (%)
N-(4-acetylphenyl)-2-chloroacetamide83.382.640.086.9
3-amino thiophene-2-carboxamide (7b)83.382.640.086.9
Control (Ampicillin)25232423

Case Studies

  • Antioxidant Evaluation : A study conducted on various thiophene derivatives found that those with methoxy groups exhibited enhanced antioxidant properties due to increased hydrophilicity, which potentially aids in better solubility and interaction with free radicals .
  • Antibacterial Studies : Another investigation focused on the antibacterial efficacy of different thiophene derivatives showed that compounds with specific substitutions (like methoxy groups) significantly boosted their activity against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Moieties and Substituent Effects

Thiophene-3-carboxamide derivatives exhibit diverse biological activities modulated by substituents on the thiophene ring and the amide-linked side chains. Below is a comparative analysis:

Table 1: Structural Comparison of Thiophene-3-carboxamide Derivatives
Compound Name Thiophene Substituents Amide-Linked Group Key Structural Features
Target Compound 3-Carboxamide 3-Methoxytetrahydrothiophen-3-ylmethyl Tetrahydrothiophene ring, methoxy group
Compound (I) 2-Amino, 3-carboxamide (E)-4-Methoxyphenylmethylene Aromatic Schiff base, methoxyphenyl
Compound (II) 2-Amino, 3-carboxamide (E)-4-Methylphenylmethylene Aromatic Schiff base, methylphenyl
N-(3-Acetylphenyl)-5-methylthiophene-3-carboxamide 5-Methyl, 3-carboxamide 3-Acetylphenyl Acetylphenyl group, methyl substitution
2-(4-Methylphenylimino)-N-(2-Chlorophenyl) derivative 3-Carboxamide, 5-isopropyl, 4-methyl 4-Methylphenylimino, 2-chlorophenyl Chlorophenyl, isopropyl groups

Key Observations:

  • N-(3-Acetylphenyl)-5-methylthiophene-3-carboxamide (CAS: 895920-80-6) incorporates a 5-methyl group and acetylphenyl side chain, likely increasing lipophilicity (logP) compared to the target compound .
  • The 2-(4-Methylphenylimino) derivative features a chlorophenyl group, which may improve antimicrobial activity but reduce solubility due to halogenation.

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